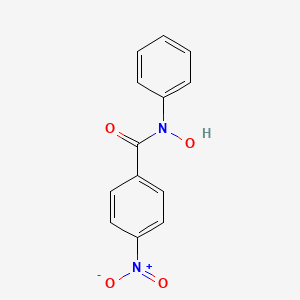

N-hydroxy-4-nitro-N-phenylbenzamide

説明

特性

分子式 |

C13H10N2O4 |

|---|---|

分子量 |

258.23 g/mol |

IUPAC名 |

N-hydroxy-4-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H10N2O4/c16-13(14(17)11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(18)19/h1-9,17H |

InChIキー |

JCLYNMPVVXQIJI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations :

- N-Hydroxy vs. Hydroxyphenyl: The N-hydroxy group in the target compound enables stronger intramolecular hydrogen bonding compared to the phenolic -OH in N-(4-hydroxyphenyl)-4-nitrobenzamide .

- Nitro Group Position : Ortho-substituted nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) reduce symmetry and alter crystallization patterns compared to para-substituted analogues .

- Lipophilicity: Alkyl chains (e.g., in N-(4-decylphenyl)-2-hydroxy-4-nitrobenzamide) enhance solubility in non-polar solvents, whereas the phenyl group in the target compound favors aromatic interactions .

Thermal and Chemical Stability

- N-Hydroxy-4-nitro-N-phenylbenzamide : Exhibits high thermal stability (boiling point ~468°C), attributed to resonance stabilization of the nitro group and hydrogen-bonded networks .

- N-(4-Hydroxyphenyl)-4-nitrobenzamide : Shows superior thermal oxidation stability due to planar molecular geometry and extensive O–H···O hydrogen bonding, making it suitable for high-performance polymers .

Hydrogen Bonding and Crystallography

- Target Compound : Predicted to form N–H···O and O–H···O bonds, similar to N-(4-hydroxyphenyl)-4-nitrobenzamide, which crystallizes in layers along the [1 0 1] direction .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits weaker hydrogen bonding due to steric hindrance from ortho-nitro and bromo groups, leading to less ordered crystalline phases .

Q & A

Q. What are the recommended synthetic protocols for N-hydroxy-4-nitro-N-phenylbenzamide, and how can purity be optimized?

N-hydroxy-4-nitro-N-phenylbenzamide can be synthesized via condensation reactions involving hydroxylamine derivatives and substituted benzoyl chlorides. A typical method involves reacting 4-nitro-N-phenylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) in a polar aprotic solvent like DMF or THF . Post-synthesis, high-performance liquid chromatography (HPLC) is critical for purification, as residual nitro-group byproducts may persist. Purity optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize side reactions .

Q. How should researchers characterize the structural integrity of N-hydroxy-4-nitro-N-phenylbenzamide?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to resolve aromatic proton environments and nitro/hydroxyl group interactions. For example, the hydroxylamine proton typically appears as a broad singlet near δ 9–10 ppm in DMSO-d₆ . Mass spectrometry (ESI-TOF or HRMS) is essential to verify the molecular ion peak (expected m/z 258.23 for C₁₃H₁₀N₂O₄) and rule out fragmentation artifacts .

Q. What safety precautions are critical when handling this compound?

N-hydroxy-4-nitro-N-phenylbenzamide may generate hazardous dust. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. Avoid skin/eye contact (S24/25) and inhalation (S22) due to potential irritant properties. Waste disposal must follow institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Hydrogen-bonding networks in N-hydroxy-4-nitro-N-phenylbenzamide can be analyzed using SHELXL or WinGX for small-molecule refinement. Graph-set analysis (e.g., Etter’s rules) helps categorize motifs like R₂²(8) rings or chains, resolving discrepancies between experimental and computational models . High-resolution X-ray diffraction data (≤ 0.8 Å) is recommended to minimize thermal motion artifacts, which may obscure weak O–H···O interactions .

Q. What strategies address low yields in large-scale synthesis?

Low yields often arise from nitro-group reduction side reactions. Mitigation strategies include:

Q. How do computational methods complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic/nucleophilic sites, such as the nitro group’s para-directing effects. Compare computed IR spectra with experimental data to validate hydrogen-bonding interactions. Molecular docking studies can further explore its potential as a pharmacophore in enzyme inhibition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphism can be assessed via:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.

- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) unique to each polymorph.

- Raman spectroscopy : Resolve lattice vibration differences, particularly in nitro-group stretching modes (~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。